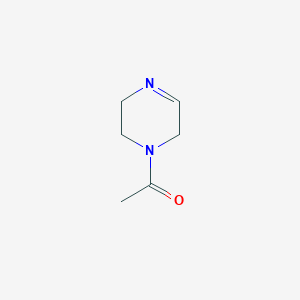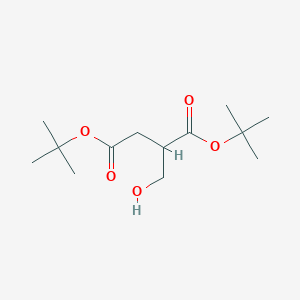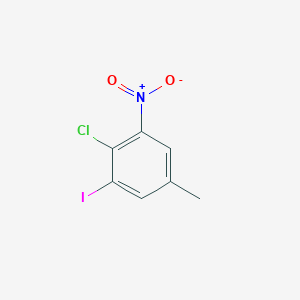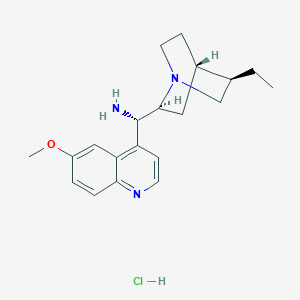![molecular formula C8H9N3O4 B13097945 [2-(Acetylamino)-6-oxo-3,6-dihydropyrimidin-4-yl]acetic acid CAS No. 6943-71-1](/img/structure/B13097945.png)
[2-(Acetylamino)-6-oxo-3,6-dihydropyrimidin-4-yl]acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
The synthesis of [2-(Acetylamino)-6-oxo-3,6-dihydropyrimidin-4-yl]acetic acid typically involves the acetylation of amino acids. One common method involves the reaction of acetic anhydride with an aqueous solution of the amino acid . The reaction proceeds efficiently in an acetic acid environment or in a mixture of water with pyridine. Industrial production methods may involve similar acetylation processes, optimized for large-scale synthesis.
化学反応の分析
[2-(Acetylamino)-6-oxo-3,6-dihydropyrimidin-4-yl]acetic acid undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens or nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding keto acids, while reduction may yield alcohols.
科学的研究の応用
[2-(Acetylamino)-6-oxo-3,6-dihydropyrimidin-4-yl]acetic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities and interactions with enzymes and other biomolecules.
Medicine: It is investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: It is used in the production of various chemicals and materials, including pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of [2-(Acetylamino)-6-oxo-3,6-dihydropyrimidin-4-yl]acetic acid involves its interaction with specific molecular targets and pathways. For example, it may act as a substrate for enzymes such as glycine oxidase, catalyzing the FAD-dependent oxidative deamination of various amines and D-amino acids to yield the corresponding alpha-keto acids, ammonia/amine, and hydrogen peroxide . This interaction can influence various biochemical pathways and processes.
類似化合物との比較
[2-(Acetylamino)-6-oxo-3,6-dihydropyrimidin-4-yl]acetic acid can be compared with other similar compounds, such as:
N-acetyl-alpha amino acids: These compounds contain an alpha amino acid with an acyl group at its terminal nitrogen atom.
N-acetylanthranilic acid: This compound consists of anthranilic acid carrying an N-acetyl group.
The uniqueness of this compound lies in its specific structure and the resulting chemical and biological properties, which differentiate it from other similar compounds.
特性
CAS番号 |
6943-71-1 |
|---|---|
分子式 |
C8H9N3O4 |
分子量 |
211.17 g/mol |
IUPAC名 |
2-(2-acetamido-6-oxo-1H-pyrimidin-4-yl)acetic acid |
InChI |
InChI=1S/C8H9N3O4/c1-4(12)9-8-10-5(3-7(14)15)2-6(13)11-8/h2H,3H2,1H3,(H,14,15)(H2,9,10,11,12,13) |
InChIキー |
RCFKJNDNIGFJHI-UHFFFAOYSA-N |
正規SMILES |
CC(=O)NC1=NC(=CC(=O)N1)CC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Pyrimido[4,5-d]pyridazine](/img/structure/B13097865.png)


![1,3-Dihydrobenzo[c][1,2,5]oxadiazole-5-carbaldehyde](/img/structure/B13097873.png)

![3-Nitro-6-phenylimidazo[1,2-b]pyridazine](/img/structure/B13097886.png)

![5-Benzyl-2-methoxy-8,9-dihydro-5H-benzo[7]annulen-6(7H)-one](/img/structure/B13097910.png)


![3-(2-Amino-6-chloropyrimidin-4(1H)-ylidene)-4'-hydroxy[1,1'-biphenyl]-4(3H)-one](/img/structure/B13097926.png)


![5-Ethyl-1,7-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B13097961.png)
